molecular formula C18H22N8O3 B11113803 2-(morpholin-4-yl)-4-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-6-(pyrrolidin-1-yl)-1,3,5-triazine

2-(morpholin-4-yl)-4-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-6-(pyrrolidin-1-yl)-1,3,5-triazine

Cat. No.: B11113803
M. Wt: 398.4 g/mol
InChI Key: ZYGIASIQRKUSND-CPNJWEJPSA-N
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Description

4-NITROBENZALDEHYDE 1-[4-MORPHOLINO-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]HYDRAZONE is a complex organic compound that combines the structural features of 4-nitrobenzaldehyde, morpholine, pyrrolidine, and triazine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-NITROBENZALDEHYDE 1-[4-MORPHOLINO-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]HYDRAZONE typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-NITROBENZALDEHYDE 1-[4-MORPHOLINO-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]HYDRAZONE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aldehyde group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium(VI) oxide, acetic anhydride.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as amines or alcohols under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of imines or other substituted derivatives.

Scientific Research Applications

4-NITROBENZALDEHYDE 1-[4-MORPHOLINO-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]HYDRAZONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-NITROBENZALDEHYDE 1-[4-MORPHOLINO-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]HYDRAZONE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the triazine ring can interact with nucleophilic sites on proteins or enzymes. These interactions can modulate biological pathways and enzyme activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-NITROBENZALDEHYDE 1-[4-MORPHOLINO-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]HYDRAZONE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H22N8O3

Molecular Weight

398.4 g/mol

IUPAC Name

4-morpholin-4-yl-N-[(E)-(4-nitrophenyl)methylideneamino]-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine

InChI

InChI=1S/C18H22N8O3/c27-26(28)15-5-3-14(4-6-15)13-19-23-16-20-17(24-7-1-2-8-24)22-18(21-16)25-9-11-29-12-10-25/h3-6,13H,1-2,7-12H2,(H,20,21,22,23)/b19-13+

InChI Key

ZYGIASIQRKUSND-CPNJWEJPSA-N

Isomeric SMILES

C1CCN(C1)C2=NC(=NC(=N2)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-])N4CCOCC4

Canonical SMILES

C1CCN(C1)C2=NC(=NC(=N2)NN=CC3=CC=C(C=C3)[N+](=O)[O-])N4CCOCC4

Origin of Product

United States

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